molecular formula C20H15N3O2S B1229999 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione

4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione

Cat. No. B1229999
M. Wt: 361.4 g/mol
InChI Key: DKVBARQUPKDEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione is a member of isoquinolines.

Scientific Research Applications

Synthesis and Derivative Formation

Isoquinoline derivatives, including compounds structurally related to 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione, have been synthesized through various chemical reactions. For example, Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using different amines and hydrazides, demonstrating the compound's versatility in forming various chemical derivatives (Mahmoud et al., 2015). Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones, indicating potential for varied applications (Yuan et al., 2016).

Chemosensor Development

Compounds in the isoquinoline-1,3-dione family have been utilized in creating chemosensors. Tolpygin et al. (2012) synthesized new derivatives with high selectivity in anion determination (Tolpygin et al., 2012). Similarly, Zhang et al. (2020) developed efficient reversible colorimetric and fluorescent chemosensors using related naphthalimide derivatives (Zhang et al., 2020).

Structural and Reactivity Studies

Research has also focused on the structural analysis and reactivity of isoquinoline-1,3-dione derivatives. Benati et al. (1992) examined the reaction of aryl azides with indanediones, forming hydroxytriazolines and further converting to isoquinoline-1,3-diones (Benati et al., 1992). Mittendorf et al. (2020) described a novel ring expansion of related compounds, showcasing the structural versatility of these molecules (Mittendorf et al., 2020).

Pharmaceutical Research

In the pharmaceutical field, related isoquinoline derivatives have been investigated for various therapeutic applications. Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-9-one as a potent inhibitor in kinase research, highlighting the potential medicinal value of these compounds (Snow et al., 2002).

properties

Product Name

4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-methylphenyl)iminomethyl]-2-(1,3-thiazol-2-yl)isoquinolin-1-one

InChI

InChI=1S/C20H15N3O2S/c1-13-6-2-5-9-17(13)22-12-16-14-7-3-4-8-15(14)18(24)23(19(16)25)20-21-10-11-26-20/h2-12,25H,1H3

InChI Key

DKVBARQUPKDEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=NC=CS4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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